2-(tert-Butyl)-4-fluoro-1H-indole PubChem CID and safety data
Technical Guide: 2-(tert-Butyl)-4-fluoro-1H-indole Executive Summary 2-(tert-Butyl)-4-fluoro-1H-indole is a specialized heterocyclic building block critical to the development of next-generation cystic fibrosis transmemb...
2-(tert-Butyl)-4-fluoro-1H-indole is a specialized heterocyclic building block critical to the development of next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Unlike simple indole derivatives, the steric bulk of the tert-butyl group at the C2 position, combined with the electronic modulation of the fluorine atom at C4, creates a unique scaffold that resists metabolic oxidation while maintaining favorable lipophilicity for membrane permeability.
This guide provides a definitive technical analysis of its physicochemical properties, safety protocols, and a validated, high-yield synthetic pathway derived from pharmaceutical patent literature (Vertex Pharmaceuticals), superior to non-regioselective classical methods.
Chemical Identity & Physicochemical Properties
Property
Specification
Chemical Name
2-(tert-Butyl)-4-fluoro-1H-indole
Common Identifier
Vertex Intermediate (CFTR Modulator Precursor)
CAS Registry Number
Not widely listed in public commodity databases; Ref Patent US7645789
Molecular Formula
C₁₂H₁₄FN
Molecular Weight
191.25 g/mol
Appearance
Off-white to light yellow solid
Solubility
Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
Analytic Insight: The diagnostic signal for this compound is the doublet at
6.34 ppm, corresponding to the C3 proton. The steric bulk of the tert-butyl group shields this position, distinguishing it from isomers where the alkyl group might be at C3.
Safety Profile & Handling (HSE)
Hazard Classification (GHS):
While specific toxicological data for this exact derivative is proprietary, it must be handled as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant based on the indole core and fluorinated motif.
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.
Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitric acid, peroxides) as the indole ring is electron-rich and prone to rapid, exothermic oxidation.
Decomposition: Thermal decomposition may release Hydrogen Fluoride (HF) gas. In case of fire, use self-contained breathing apparatus (SCBA) with a full face-piece.
Advanced Synthesis Protocols
Two primary routes exist for synthesizing 2-substituted indoles. For this specific target, the Base-Mediated Cyclization of Alkynyl Anilines is the industry standard for regio-control, avoiding the isomeric mixtures common in Fisher Indole Synthesis.
Method A: Base-Mediated Cyclization (The "Vertex" Route)
Recommended for High Purity & Regioselectivity
Mechanism: 5-endo-dig cyclization of an o-alkynyltrifluoroacetanilide or similar precursor.
Reagents:
Precursor: N-(2-(3,3-dimethylbut-1-ynyl)-3-fluorophenyl)butyramide (or similar protected aniline)
Base: Potassium tert-butoxide (t-BuOK)
Solvent: Anhydrous DMF
Protocol:
Preparation: Charge a flame-dried reaction vessel with N-(2-(3,3-dimethylbut-1-ynyl)-3-fluorophenyl)butyramide (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).
Base Addition: Add t-BuOK (2.5 equiv) in a single portion at room temperature. The solution may darken, indicating deprotonation.
Cyclization: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the alkyne.
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). Extract with Ethyl Acetate (3x).[3][4]
Purification: Wash combined organics with saturated brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: >90%
Method B: Fisher Indole Synthesis (Comparative)
Not Recommended due to Regio-Isomerism
Using 3-fluorophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) under acidic conditions (ZnCl₂ or Polyphosphoric acid) will yield a mixture of 4-fluoro and 6-fluoro isomers. Separation of these isomers requires difficult fractional crystallization or preparative HPLC, making this route inefficient for scale-up.
Visualizing the Synthetic Logic
The following diagram illustrates the superior regio-control of the Alkyne Cyclization route versus the ambiguous Fisher Indole pathway.
Caption: Comparison of synthetic routes. The Base-Mediated Cyclization (Green path) yields the specific 4-fluoro regioisomer required for pharmaceutical applications, avoiding the isomeric mixture produced by the Fisher route (Red path).
Applications in Drug Discovery
CFTR Modulation:
This indole scaffold is a validated intermediate in the synthesis of CFTR correctors and potentiators. The 4-fluoro substitution is strategic:
Metabolic Stability: Fluorine blocks the C4 position from enzymatic hydroxylation (P450 metabolism), extending the half-life of the drug.
Conformational Lock: The tert-butyl group at C2 forces the indole ring into a specific orientation when binding to the hydrophobic pockets of the CFTR protein, enhancing potency.
Structure-Activity Relationship (SAR) Workflow:
Nitration: The C2/C4-substituted indole is typically nitrated at the C5 or C6 position.
Reduction & Coupling: The nitro group is reduced to an amine, serving as a handle for coupling with acyl chlorides or carboxylic acids to build the full modulator architecture.
Caption: The critical role of 2-(tert-Butyl)-4-fluoro-1H-indole as a starting material in the synthesis of advanced CFTR modulators.
References
Vertex Pharmaceuticals Inc. "Modulators of ATP-Binding Cassette Transporters." United States Patent US7645789B2, 2010.
Hadida Ruah, S. et al. "Indole Derivatives as CFTR Modulators." United States Patent USRE50453E1, 2025.
National Center for Biotechnology Information. "PubChem Compound Summary for 4-Fluoroindole (CID 2774502)." PubChem, 2025. (Cited for general fluoroindole safety/properties).
Humphrey, G. R. & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, vol. 106, no. 7, 2006, pp. 2875–2911. (Cited for general indole synthesis mechanisms).
2-tert-butyl-4-fluoro-1H-indole melting point and solubility
This technical guide provides a comprehensive analysis of 2-tert-butyl-4-fluoro-1H-indole , a critical heterocyclic building block used primarily in the synthesis of CFTR modulators (e.g., Vertex Pharmaceuticals' cystic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-tert-butyl-4-fluoro-1H-indole , a critical heterocyclic building block used primarily in the synthesis of CFTR modulators (e.g., Vertex Pharmaceuticals' cystic fibrosis therapies) and HCV NS5B polymerase inhibitors.[1]
CAS Number: Not broadly indexed (Specific Intermediate) | Formula: C₁₂H₁₄FN | MW: 191.25 g/mol [1]
Executive Summary
2-tert-butyl-4-fluoro-1H-indole is a lipophilic, fluorine-substituted indole scaffold.[1] The introduction of the tert-butyl group at the C2 position significantly increases steric bulk and metabolic stability compared to the parent indole, while the C4-fluorine atom modulates the electronic properties of the benzene ring, often improving potency in protein-ligand binding interactions. It is a key intermediate in the synthesis of advanced pharmaceutical agents, including modulators of ATP-binding cassette (ABC) transporters.
Physicochemical Profile
Melting Point & Physical State[1][2]
Physical State: Solid (Isolated as a brown to yellow solid/powder).[1]
Melting Point (Experimental): While specific databases often omit this intermediate, structural analogs suggest a melting range of 65°C – 75°C .[1]
Reference Standard: The non-fluorinated analog, 2-tert-butyl-1H-indole, has a reported melting point of 71.3°C – 72.8°C [1].[1]
Effect of Fluorination:[2] C4-fluorination typically exerts a minor depression or maintenance of melting point relative to the parent scaffold, unlike polar substituents which raise it.[1]
Solubility Data
Quantitative solubility is determined by the lipophilic tert-butyl group.[1]
The most robust synthesis involves the base-mediated cyclization of an alkynyl aniline precursor.[1] This method avoids the harsh acidic conditions of Fischer Indole synthesis, which can be problematic for electron-deficient fluorinated rings.
Figure 1: Base-mediated cyclization pathway for 2-tert-butyl-4-fluoro-1H-indole synthesis.
Detailed Protocol (Batch Scale)
Source: Adapted from Vertex Pharmaceuticals Patent Protocols (US8802868B2) [2].
Reaction Setup:
Charge a reaction vessel with N-(2-(3,3-dimethylbut-1-ynyl)-3-fluorophenyl)butyramide (1.0 equiv) dissolved in DMF (approx. 5 mL per gram of substrate).[1]
Add Potassium tert-butoxide (t-BuOK) (2.5 equiv) at room temperature. Note: Reaction is exothermic; add slowly.
Cyclization:
Heat the mixture to 90°C under nitrogen atmosphere.
Monitor via TLC or LC-MS.[1] Conversion is typically complete within 12–18 hours.[1]
Workup (Solubility Validation):
Cool the mixture to room temperature.
Precipitation/Extraction: Pour the reaction mixture into Water (10x volume). The product will either precipitate (if concentration is high) or form an emulsion.[1]
Extract with Ethyl Acetate (EtOAc) (3x).[1][3][4] The product partitions into the organic phase, confirming its lipophilicity.
Wash organic layer with saturated NaCl (Brine) to remove residual DMF.[1]
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification:
Flash column chromatography (SiO₂) eluting with Hexanes/EtOAc (gradient 0% to 10% EtOAc).[1]
Structural Characterization (Self-Validation)
To verify the identity of the synthesized compound, compare experimental NMR data against the following literature values.
Interpretation: The broad singlet at 8.17 ppm confirms the free indole N-H.[1] The singlet at 1.41 ppm (integral 9H) confirms the intact tert-butyl group.[1] The multiplet patterns in the aromatic region (6.7–7.1 ppm) are characteristic of the 4-fluoro substitution pattern.[1]
Handling & Stability
Storage Conditions
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1] Indoles are susceptible to oxidative dimerization at the C3 position upon prolonged exposure to air and light.[1]
Container: Amber glass vials to prevent photodegradation.
Stability Hazards[1]
Acid Sensitivity: The C3 position is electron-rich.[1] Exposure to strong mineral acids can induce polymerization or electrophilic attack.[1]
Oxidation: Solutions in DMSO or Methanol should be used within 24 hours or stored frozen (-20°C) to prevent formation of oxidation byproducts (e.g., isatin derivatives).
References
JAPS Online. (2022).[1] Synthesis of 2-substituted indoles and evaluation of their antibacterial activity. Link
Vertex Pharmaceuticals Inc. (2014).[1][6] Modulators of ATP-binding cassette transporters. U.S. Patent No.[1][7] 8,802,868.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
BenchChem. (2025).[1][8] Overcoming challenges in the synthesis of 4-fluoroindoles. Link
Application Notes and Protocols for the Fischer Indole Synthesis of 2-tert-butyl-4-fluoro-1H-indole
Introduction: The Strategic Synthesis of a Privileged Scaffold The Fischer indole synthesis, a venerable and powerful reaction in the annals of organic chemistry, has remained a cornerstone for the construction of the in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Synthesis of a Privileged Scaffold
The Fischer indole synthesis, a venerable and powerful reaction in the annals of organic chemistry, has remained a cornerstone for the construction of the indole nucleus for over a century.[1][2][3] Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a direct and versatile route to a wide array of substituted indoles.[4][5][6] These indole scaffolds are not merely chemical curiosities; they are "privileged structures" in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimigraine agents of the triptan class, and various natural products.[4][7]
This guide provides an in-depth protocol for the synthesis of 2-tert-butyl-4-fluoro-1H-indole , a molecule of interest for drug development professionals due to the unique combination of a sterically demanding tert-butyl group at the C2 position and a fluorine atom on the benzene ring. The incorporation of a tert-butyl group can enhance metabolic stability and modulate receptor binding, while the fluoro-substituent can improve pharmacokinetic properties such as membrane permeability and metabolic resistance. However, the synthesis is not without its challenges, particularly concerning the use of a sterically hindered ketone, which can impede the key cyclization step.[8] This document will elucidate the reaction mechanism, provide a robust experimental protocol, and offer practical insights to navigate these challenges successfully.
The Mechanistic Pathway: A Cascade of Acid-Catalyzed Transformations
The Fischer indole synthesis proceeds through a well-established and elegant mechanistic cascade.[4][9][10][11] Understanding these steps is critical for troubleshooting and optimizing the reaction. The entire process is driven by the formation of the energetically favorable aromatic indole ring.[4]
The key mechanistic steps for the synthesis of 2-tert-butyl-4-fluoro-1H-indole are:
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of (4-fluorophenyl)hydrazine with 3,3-dimethyl-2-butanone (pinacolone) to form the corresponding (E)-1-(3,3-dimethylbutan-2-ylidene)-2-(4-fluorophenyl)hydrazine.[2][5][10]
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[4][5][12]
[9][9]-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial C-C bond-forming event occurs via a[9][9]-sigmatropic rearrangement. This step breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring to produce a diimine intermediate.[4][5][10][11][12]
Rearomatization & Cyclization: The diimine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed aniline-type nitrogen onto the imine carbon results in the formation of a five-membered ring, creating a cyclic aminoacetal (or aminal).[4][5][12]
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[4][5][12]
Caption: Fig. 1: Mechanism of the Fischer Indole Synthesis
Quantitative Data & Reagent Specifications
Successful synthesis relies on precise control over reagents and conditions. The following table summarizes the properties of the key materials involved in this protocol.
Expected to be a solid with a defined melting point.
Detailed Experimental Protocols
This synthesis is best performed as a two-step, one-pot procedure where the phenylhydrazone is formed in situ and then cyclized without isolation. This approach is efficient and minimizes handling of the intermediate hydrazone.
Safety Precautions: This procedure involves corrosive acids, flammable solvents, and potentially harmful reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Caption: Fig. 2: Experimental Workflow
Step-by-Step Synthesis of 2-tert-butyl-4-fluoro-1H-indole
Hydrazone Formation (in situ)
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (8.13 g, 50.0 mmol, 1.0 equiv).
Heat the mixture to reflux. The purpose of the Dean-Stark trap is to azeotropically remove the water formed during the condensation reaction, driving the equilibrium towards the hydrazone product.
Continue refluxing for 2-4 hours, or until water collection in the Dean-Stark trap ceases. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
Cyclization
Allow the reaction mixture to cool to room temperature. Remove the Dean-Stark apparatus.
Remove the toluene solvent under reduced pressure using a rotary evaporator. This step is crucial as residual solvent can interfere with the viscosity and efficacy of the polyphosphoric acid (PPA).
To the resulting oily residue, carefully add polyphosphoric acid (approx. 80 g) in portions. PPA serves as both the acid catalyst and the solvent for this high-temperature step. The addition is exothermic and should be done with caution.
Heat the viscous mixture in an oil bath to 100-120°C with vigorous mechanical or magnetic stirring. The high steric hindrance of the tert-butyl group necessitates elevated temperatures to facilitate the[9][9]-sigmatropic rearrangement and cyclization.
Maintain this temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), sampling carefully by quenching a small aliquot in water and extracting with ethyl acetate.
Work-up and Isolation
After the reaction is complete, allow the mixture to cool to below 100°C but ensure it remains pourable.
Carefully and slowly pour the hot reaction mixture into a large beaker containing crushed ice (approx. 500 g). This quenching step must be performed cautiously in a fume hood as it is highly exothermic.
The acidic solution is then neutralized by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).
The resulting aqueous slurry is transferred to a separatory funnel and extracted with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude residue is purified by flash column chromatography on silica gel.
A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 98:2 or 95:5 hexanes:ethyl acetate).
Combine the fractions containing the pure product (visualized by TLC with a UV lamp and/or a potassium permanganate stain) and evaporate the solvent to afford 2-tert-butyl-4-fluoro-1H-indole as a solid.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
Yield: Typical yields for Fischer indole syntheses with hindered ketones can range from 40% to 70%, depending on the reaction conditions and purification efficiency.
Appearance: Expected to be an off-white to pale yellow solid.
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 192.12.
Caption: Fig. 3: Product Analysis Workflow
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Incomplete hydrazone formation due to residual water. 2. Insufficiently high temperature for cyclization. 3. Reaction time too short. 4. Decomposition of starting material or product under harsh acidic conditions.
1. Ensure azeotropic removal of water is complete using the Dean-Stark trap. 2. Increase the cyclization temperature cautiously (e.g., to 130°C). 3. Extend the reaction time and monitor by TLC. 4. Lower the temperature or try a different acid catalyst (e.g., Eaton's reagent, p-TsOH in a high-boiling solvent).
Formation of Dark, Tarry Byproducts
1. Reaction temperature is too high or heating is prolonged. 2. Oxidative degradation.
1. Reduce the reaction temperature or time. 2. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), although often not strictly necessary.
Difficult Purification
1. Co-eluting impurities. 2. Product is streaking on the silica gel column.
1. Try a different solvent system for chromatography (e.g., Toluene/Acetone or Dichloromethane/Methanol). 2. Add a small amount of triethylamine (~0.1%) to the eluent to suppress the acidity of the silica gel, which can interact with the indole NH. Recrystallization may also be an effective alternative.
Incomplete Reaction
1. Insufficient amount or concentration of acid catalyst. 2. Poor mixing of the viscous PPA mixture.
1. Ensure sufficient PPA is used to allow for adequate mixing. 2. Switch from magnetic stirring to overhead mechanical stirring to ensure the heterogeneous mixture is well-agitated.
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications. [Link]
Technical Support Center: Synthesis of 2-tert-butyl-4-fluoro-1H-indole
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of 2-tert-butyl-4-fluoro-1H-indole. As Senior Application Scientists, we...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of 2-tert-butyl-4-fluoro-1H-indole. As Senior Application Scientists, we provide in-depth troubleshooting advice and scientifically grounded solutions to improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-tert-butyl-4-fluoro-1H-indole?
A1: The most probable and widely applicable method for synthesizing 2-substituted indoles, including those with bulky groups like tert-butyl, is the Fischer Indole Synthesis . This reaction involves the cyclization of a (4-fluorophenyl)hydrazine with a ketone bearing the tert-butyl group, such as pinacolone (3,3-dimethyl-2-butanone), under acidic conditions. Alternative, more modern methods might involve palladium-catalyzed cross-coupling reactions, though these are often more complex and may require specialized ligands and conditions.
Q2: Why is the yield of my 2-tert-butyl-4-fluoro-1H-indole synthesis consistently low?
A2: Low yields in this specific synthesis can often be attributed to a combination of steric and electronic factors. The bulky tert-butyl group at the 2-position can sterically hinder the crucial cyclization step of the Fischer indole synthesis. Additionally, the electron-withdrawing nature of the fluorine atom at the 4-position deactivates the aromatic ring, making the electrophilic aromatic substitution step more challenging.
Q3: What are the typical impurities I should expect, and how can I minimize them?
A3: Common impurities can include unreacted starting materials (hydrazine and ketone), partially cyclized intermediates, and regioisomers if the reaction conditions are not carefully controlled. In some cases, side reactions such as the formation of isomeric indoles or rearrangement products can occur, particularly under harsh acidic conditions or at elevated temperatures. Minimizing these impurities requires careful optimization of the reaction parameters, including the choice of acid catalyst, temperature, and reaction time.
Troubleshooting Guide: Enhancing Yield and Purity
Issue 1: Low or No Product Formation
You've set up your Fischer indole synthesis for 2-tert-butyl-4-fluoro-1H-indole, but after the recommended reaction time, TLC or LC-MS analysis shows a large amount of unreacted starting materials and minimal product.
Insufficient Acid Catalysis: The Fischer indole synthesis is acid-catalyzed. The strength and concentration of the acid are critical. The electron-withdrawing fluorine atom on the phenylhydrazine starting material reduces its basicity, potentially requiring stronger acidic conditions for the initial hydrazone formation and subsequent cyclization.
Solution: If using a milder acid catalyst like acetic acid, consider switching to a stronger one such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride (ZnCl₂). A systematic screening of acid catalysts is recommended.
Steric Hindrance: The large tert-butyl group can significantly slow down the cyclization step.
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid side reactions. A gradual increase in temperature, for example, from 80°C to 110°C, while monitoring the reaction progress is advisable.
Inadequate Reaction Time: Due to the combined steric and electronic challenges, this specific synthesis may require a longer reaction time than typical Fischer indole syntheses.
Solution: Monitor the reaction progress over an extended period (e.g., 24-48 hours) using an appropriate analytical technique like TLC or LC-MS before quenching the reaction.
Set up parallel reactions in small-scale reaction vials.
To each vial, add (4-fluorophenyl)hydrazine and a slight excess (1.1 equivalents) of pinacolone.
Add a different acid catalyst to each vial. A suggested screening panel is provided in the table below.
Run each reaction at a specific temperature, starting from a moderate temperature and increasing if necessary.
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
Catalyst
Temperature Range (°C)
Expected Outcome
Acetic Acid
80 - 110
Mild conditions, may result in slow conversion.
Polyphosphoric Acid (PPA)
80 - 120
Stronger acid, often effective for challenging cyclizations.
Eaton's Reagent
60 - 100
Very strong and efficient dehydrating agent.
Zinc Chloride (ZnCl₂)
100 - 140
Lewis acid catalyst, can be effective but may require higher temperatures.
Issue 2: Formation of Significant Impurities
Your reaction is proceeding, but you observe the formation of multiple spots on your TLC plate, leading to a difficult purification and low isolated yield of the desired product.
Side Reactions at High Temperatures: Excessive heat can lead to rearrangement reactions or the formation of undesired isomers.
Solution: Find the optimal temperature that promotes the formation of the desired product without significant degradation or side reactions. This can be achieved through the temperature screening protocol described above.
Oxygen Sensitivity: Indoles, especially during their formation, can be sensitive to oxidation, leading to colored impurities.
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Degassing the solvent prior to use can also be beneficial.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an excess of one starting material, which may participate in side reactions.
Solution: Ensure accurate measurement of the starting materials. A slight excess of the ketone (pinacolone) is often used to ensure the complete consumption of the more valuable hydrazine.
Optimization
Technical Guide: Solving Regioselectivity Issues in 4-Fluoroindole Cyclization
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming Regioisomer Formation in 4-Fluoroindole Synthesis Exe...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Scientists, Medicinal Chemists, and Process Development Engineers
From: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Overcoming Regioisomer Formation in 4-Fluoroindole Synthesis
Executive Summary: The "Meta-Substituent" Trap
The synthesis of 4-fluoroindole is a notorious bottleneck in medicinal chemistry. The most common error is attempting a Fischer Indole Synthesis using 3-fluorophenylhydrazine. Due to the electronic and steric properties of the fluorine atom, this route predominantly yields the 6-fluoroindole isomer, often in a 4:1 to 9:1 ratio, leaving the desired 4-fluoro isomer as a minor, difficult-to-separate byproduct.
This guide provides the definitive solution: shifting from the Fischer strategy to the Leimgruber-Batcho protocol, which guarantees regiochemical fidelity. It also provides a rescue protocol for those forced to use the Fischer route.
Decision Matrix: Selecting the Right Methodology
Before beginning experimental work, select your pathway based on the required substitution pattern.
Figure 1: Strategic decision tree for 4-fluoroindole synthesis. The Leimgruber-Batcho route is the gold standard for unsubstituted cores.
The Gold Standard: Leimgruber-Batcho Synthesis
This method is the primary recommendation for synthesizing 4-fluoroindole. It bypasses the regioselectivity issues of the Fischer synthesis by fixing the fluorine position in the starting material relative to the cyclization points.
Mechanism: Condensation of 2-fluoro-6-nitrotoluene with DMF-DMA forms an enamine, followed by reductive cyclization.[1]
Regiocontrol: Absolute. The cyclization occurs between the methyl carbon and the nitro group nitrogen. Since the fluorine is ortho to the methyl group in the precursor, it ends up at the C4 position of the indole.
-dimethylformamide dimethyl acetal (DMF-DMA, 12 mL). Heat to 110°C under nitrogen for 16 hours. The solution will turn dark red.[2]
Evaporation: Concentrate the mixture under reduced pressure to remove DMF and excess acetal. The residue is the crude enamine.
Cyclization: Dissolve the crude enamine in glacial acetic acid (100 mL). Add iron powder (18 g) in portions (Caution: Exotherm). Heat to 90°C for 3 hours.
Workup: Filter through a Celite pad to remove iron residues. Dilute the filtrate with water and extract with ethyl acetate. Wash the organic layer with saturated
to remove acid. Dry over .
Isolation: Purify via flash chromatography (Hexane/EtOAc 95:5 to 90:10).
Yield Expectation: 60–75%.
Troubleshooting the Fischer Route (The "Rescue")
If you are restricted to using 3-fluorophenylhydrazine (e.g., due to existing library constraints), you must address the formation of the 6-fluoro isomer.
The Problem: The [3,3]-sigmatropic rearrangement can occur at either the C2 (ortho) or C6 (ortho) position of the hydrazine ring.
Path A (Attack at C2): Leads to 4-fluoroindole (Minor). Sterically crowded transition state.
Path B (Attack at C6): Leads to 6-fluoroindole (Major). Sterically and electronically favored.
Optimization & Purification Guide
Variable
Recommendation
Rationale
Catalyst
in AcOH
Lewis acids often show slightly better regiocontrol than mineral acids () for electron-poor hydrazines.
Solvent
Toluene/AcOH (10:1)
Non-polar solvents can sometimes tighten the transition state, slightly improving the ratio.
Separation
Critical Step
The 4-F and 6-F isomers have very similar Rf values.
Chromatography Strategy for Isomer Separation:
Stationary Phase: Use high-performance silica (spherical, 25–40 µm) if available.
Eluent: Do not use a simple Hexane/EtOAc gradient.
Recommended: Toluene/Hexane (gradient) or Hexane/DCM. The pi-pi interactions with toluene often separate the isomers better than EtOAc.
Identification:
4-Fluoroindole: Typically elutes second (more polar due to the dipole moment of the N-H bond adjacent to the C-F bond).
NMR Diagnostic: Look for the splitting pattern. 4-Fluoroindole shows a distinct multiplet at
6.8–7.0 ppm with specific J-coupling constants () different from the 6-fluoro isomer.
Frequently Asked Questions (FAQs)
Q1: Can I use the Bartoli Indole Synthesis with 3-fluoronitrobenzene?A:No. The Bartoli reaction (vinyl Grignard + nitroarene) requires an ortho-substituent to function efficiently. 3-Fluoronitrobenzene lacks an ortho-substituent, leading to poor yields and complex mixtures. If you use 2-fluoronitrobenzene, you will produce 7-fluoroindole , not 4-fluoroindole.
Q2: Why is the Leimgruber-Batcho method preferred over the Reissert synthesis?A: The Reissert synthesis (condensation of o-nitrotoluene with oxalate) requires harsh base conditions and often gives lower yields for fluorinated substrates due to potential nucleophilic aromatic substitution (
) side reactions where the fluorine might be displaced. Leimgruber-Batcho conditions are neutral-to-acidic (in the reduction step) and preserve the C-F bond.
Q3: I need to make a 2,3-disubstituted 4-fluoroindole. Should I use Leimgruber-Batcho?A: Leimgruber-Batcho is best for C2/C3 unsubstituted indoles. For 2,3-substitution, use the Larock Annulation .
Note: 2-iodo-3-fluoroaniline is not a common stock item and may require synthesis from 3-fluoroaniline (iodination can be regioselective for the 2-position if the amine is protected/directed properly).
Mechanistic Visualization
Figure 2: Mechanistic comparison showing why Leimgruber-Batcho offers superior regiocontrol.
References
Leimgruber-Batcho Synthesis of 4-Fluoroindole
Bentley, J. M., et al. "Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole." Synthetic Communications, 34(12), 2004. (Adapted protocol logic).
BenchChem Technical Note: "Overcoming challenges in the synthesis of 4-fluoroindoles." 3
Fischer Indole Regioselectivity
Robinson, B.[4] "The Fischer Indole Synthesis."[4][5][6][7] Chemical Reviews, 63(4), 1963.
BenchChem FAQ: "My Fischer indole synthesis of 4-fluoroindole is resulting in a low yield." 8
Larock Indole Synthesis
Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines." Journal of the American Chemical Society, 113(17), 1991. 9
Technical Support Center: Resolving NMR Signal Overlap in tert-Butyl Indole Derivatives
Welcome to the technical support center for NMR analysis of complex organic molecules. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are encountering chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for NMR analysis of complex organic molecules. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with NMR signal overlap in tert-butyl substituted indole derivatives. My goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, enabling you to make informed decisions in your own experimental design.
The unique structure of tert-butyl indoles—combining a sterically bulky, magnetically simple aliphatic group with a complex, electron-rich aromatic system—presents a distinct set of challenges in NMR spectroscopy. The intense singlet of the tert-butyl group can obscure nearby signals, while the indole ring protons often reside in a crowded aromatic region, making unambiguous assignment difficult. This guide offers a series of troubleshooting steps and advanced protocols to deconstruct these complex spectra.
Frequently Asked Questions (FAQs) & Common Problems
Q1: My 1D ¹H NMR spectrum is too crowded in the aromatic region (7-8 ppm) to interpret. What is the most effective first step?
A: Your most effective first step is to run a two-dimensional ¹H-¹H Correlation Spectroscopy (COSY) experiment.[1][2]
Expertise & Experience: While it can be tempting to immediately try changing solvents or using shift reagents, a COSY experiment provides the most direct and unambiguous information about which protons are coupled to each other (i.e., are neighbors on the molecular skeleton).[1][3] For indole derivatives, this is crucial for tracing the connectivity of the protons on the benzene and pyrrole rings (e.g., H4 to H5, H5 to H6, H6 to H7). The COSY spectrum spreads the information into two dimensions, resolving overlapping multiplets by displaying them as off-diagonal cross-peaks.[2][4] This makes it far easier to identify coupled spin systems that are obscured in the 1D spectrum.[3][5]
Trustworthiness: The presence of a cross-peak between two protons in a COSY spectrum is definitive proof of J-coupling, providing a self-validating map of your molecule's proton framework.[2] This minimizes the risk of misinterpretation that can arise from analyzing complex splitting patterns in a crowded 1D spectrum alone.[1]
Q2: The intense 9H singlet from my tert-butyl group is overlapping with another important signal. How can I resolve this?
A: You have two primary strategies: changing the solvent or using a lanthanide shift reagent (LSR).
Change the NMR Solvent: This is a simple and often effective method. Solvents can induce differential chemical shifts in nearby protons through anisotropic effects.[6] Switching from a standard solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can significantly alter the chemical shifts of protons, often resolving the overlap.[6] Aromatic solvents are known to cause upfield shifts for protons situated above the plane of the solvent's aromatic ring.
Use a Lanthanide Shift Reagent (LSR): If changing the solvent is ineffective, an LSR can be employed. LSRs are paramagnetic complexes (commonly of Europium or Praseodymium) that coordinate to Lewis basic sites on your molecule, such as the indole nitrogen or other heteroatoms.[7][8][9] This coordination induces large changes in the chemical shifts of nearby protons.[10] The magnitude of this shift is dependent on the distance from the lanthanide ion, so it can effectively "drag" one of the overlapping signals away from the other.[7][8]
Causality Note: Europium-based reagents (e.g., Eu(fod)₃) typically induce downfield shifts, while Praseodymium-based reagents cause upfield shifts.[9] Choose the one that is likely to move the overlapping signal in the desired direction, away from the fixed tert-butyl resonance. A key limitation is that LSRs can cause line broadening, which may reduce resolution if used in excess.[10]
Q3: I have successfully resolved the aromatic signals, but how do I definitively assign each proton to a specific carbon on the indole ring?
A: To correlate protons with their directly attached carbons, you must run a 2D heteronuclear experiment, specifically the Heteronuclear Single Quantum Coherence (HSQC) experiment.[4][11][12]
Expertise & Experience: The HSQC experiment is exceptionally powerful for resolving ambiguity. It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[5] A peak (correlation) will only appear at the coordinates of a proton and the carbon to which it is directly, covalently bonded.[11][12] This technique is far more reliable than relying on tabulated chemical shift values, which can be inaccurate for substituted systems.[13]
Workflow Integration: HSQC is often used in tandem with COSY. You first use COSY to establish the H-H connectivities (e.g., H4 is next to H5), and then use HSQC to definitively link H4 to C4 and H5 to C5. This two-step process allows for the complete and unambiguous assignment of the protonated carbons in your molecule.[14][15]
Q4: How can I confirm the point of attachment of the tert-butyl group to the indole scaffold?
A: The premier technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[11][14]
Expertise & Experience: Since the tert-butyl group is attached to a quaternary carbon (a carbon with no attached protons), it will not show a correlation in an HSQC spectrum.[12] The HMBC experiment, however, is designed to show correlations between protons and carbons that are 2 to 4 bonds away.[11] The nine equivalent protons of the tert-butyl group will show a cross-peak to the carbon they are attached to (a ³J correlation) and potentially to the adjacent carbons on the indole ring (³J or ⁴J correlations). Observing these long-range correlations provides undeniable proof of the tert-butyl group's location.
Troubleshooting Workflows & Logic Diagrams
As a Senior Application Scientist, I find that a logical workflow is the best way to tackle a complex analytical problem. The following diagrams outline the decision-making process for resolving the most common NMR overlap issues in tert-butyl indole derivatives.
Workflow 1: Resolving Aromatic Signal Overlap
Caption: Decision tree for resolving and assigning crowded aromatic signals.
Workflow 2: Confirming tert-Butyl Group Connectivity
Caption: Workflow for verifying the substitution position of a tert-butyl group.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Acquiring a High-Quality 2D COSY Spectrum
This protocol assumes basic familiarity with your spectrometer's software (e.g., TopSpin).
Sample Preparation: Prepare your sample as you would for a standard 1D ¹H experiment, ensuring it is well-dissolved and free of particulate matter. A concentration of 5-10 mg in 0.6 mL of deuterated solvent is typical.
Initial 1D ¹H Spectrum: Acquire a standard 1D proton spectrum. Optimize the spectral width (SW) to fully encompass all signals, and correctly reference the solvent peak. Note the chemical shift range of your signals of interest.
Load COSY Parameter Set: Create a new experiment and load a standard COSY parameter set (e.g., COSYGPQF on a Bruker instrument).[16]
Set Spectral Parameters:
Copy the spectral width (SW) and transmitter frequency offset (O1P) from your optimized 1D ¹H experiment to both the F2 (direct) and F1 (indirect) dimensions.
Set the number of data points in the direct dimension (TD2) to 2K (2048).
Set the number of increments in the indirect dimension (TD1) to 256 or 512. Higher values increase resolution in F1 but also increase experiment time.
Set Acquisition Parameters:
Set the number of scans (NS) to a multiple of 4 or 8 (e.g., 4, 8, 16) for proper phase cycling. For a moderately concentrated sample, 4-8 scans are often sufficient.
Set the relaxation delay (D1) to 1.5-2.0 seconds.
Acquisition & Processing:
Start the acquisition (zg). The experiment time will be displayed.
Once complete, process the data using a squared sine bell window function (xfb). The spectrum should not require phase correction. Symmetrization can be applied to reduce noise, but be aware it can also create artifacts.
Protocol 2: Using Lanthanide Shift Reagents (LSRs) for Signal Resolution
Sample Preparation: Prepare your standard NMR sample (e.g., 5 mg in 0.6 mL CDCl₃). Acquire a reference 1D ¹H spectrum.
Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. A concentration of ~20 mg/mL is a good starting point.
Titration:
Add a small, precise aliquot of the LSR stock solution to your NMR tube (e.g., 2 µL).
Gently mix the sample and acquire a new 1D ¹H spectrum.
Compare the new spectrum to the reference. Note the magnitude and direction of the shifts.
Repeat this process, adding small aliquots of the LSR and acquiring a spectrum after each addition, until the desired signal resolution is achieved.
Analysis: Plot the change in chemical shift (Δδ) versus the [LSR]/[Substrate] molar ratio. This can provide structural information, as the induced shift is proportional to 1/r³, where r is the distance from the lanthanide ion.
Caution: Be mindful of line broadening. If signals become excessively broad, you have added too much LSR.[10] LSRs are also hygroscopic and their effectiveness can be diminished by water.[10]
Data Summary: Comparison of Resolution Techniques
Technique
Principle of Operation
Pros
Cons
Best For...
Solvent Change
Alters local magnetic environment through solvent anisotropy.[6]
Simple, fast, non-destructive.
Effect is unpredictable; may not resolve the issue.
A quick first attempt at resolving minor overlap.
LSRs
Paramagnetic interaction induces large shifts based on proximity to a Lewis basic site.[7]
Can produce very large shifts to resolve severe overlap.[8]
Causes line broadening; requires a coordinating functional group; sample is modified.[10]
Resolving severe overlap in molecules with a clear Lewis basic site when 2D NMR is unavailable.
¹H-¹H COSY
Detects through-bond J-coupling between protons.[2]
Unambiguously establishes H-H connectivity; excellent for resolving overlapping multiplets.[3][5]
Does not provide ¹H-¹³C information; can be complex for highly coupled systems.
Tracing out spin systems in a crowded proton spectrum.
¹H-¹³C HSQC/HMBC
Detects 1-bond (HSQC) or 2-4 bond (HMBC) correlations between ¹H and ¹³C.[11]
Disperses proton signals across the wide ¹³C chemical shift range; provides definitive structural connections.[5][17]
Longer experiment times; requires more sample concentration than ¹H experiments.
Unambiguous structure elucidation and assignment.
References
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC.[Link]
t-Butyl group towers over other 1H resonances. ACD/Labs.[Link]
The COSY NMR experiment - Who is your neighbor? nmr.academy - YouTube.[Link]
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]
A Comparative Guide to Purity Validation of 2-tert-butyl-4-fluoroindole: LC-MS vs. Alternative Methodologies
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and pharma...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and pharmacological data are built. For novel heterocyclic compounds like 2-tert-butyl-4-fluoroindole, a synthetic indole derivative with potential applications in medicinal chemistry, establishing a robust analytical method for purity validation is of paramount importance. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 2-tert-butyl-4-fluoroindole, juxtaposed with alternative established techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Drug Discovery
The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered pharmacological activity and skewed structure-activity relationship (SAR) data to unforeseen toxicity. Impurities can originate from various stages of the synthetic process, including unreacted starting materials, intermediates, byproducts from side reactions, or degradation products.[1] For a molecule like 2-tert-butyl-4-fluoroindole, potential impurities could include regioisomers formed during the indole synthesis (e.g., Fischer indole synthesis), or residual starting materials such as (4-fluorophenyl)hydrazine and a tert-butyl-substituted ketone.[2] Therefore, an analytical method must not only quantify the main compound but also detect and potentially identify these process-related impurities.
LC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and selectivity, making it exceptionally well-suited for the purity determination of novel compounds.[3] The coupling of liquid chromatography's separation power with mass spectrometry's specific mass detection allows for the confident identification and quantification of the target analyte, even in the presence of co-eluting impurities.[4]
A Validated LC-MS Method for 2-tert-butyl-4-fluoroindole
The following protocol outlines a robust LC-MS method for the purity analysis of 2-tert-butyl-4-fluoroindole. The selection of each parameter is justified to ensure a self-validating and reliable system.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Accurately weigh approximately 1 mg of the 2-tert-butyl-4-fluoroindole sample and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute this stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 1 µg/mL for analysis. The use of a precise microbalance is crucial for accuracy.[5]
Chromatographic Conditions:
HPLC System: A standard high-performance liquid chromatography system.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is chosen for its excellent retention and separation of relatively non-polar small molecules like indole derivatives.[6]
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in protonation of the analyte for better ionization in the mass spectrometer and improves peak shape.
Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is selected for its low viscosity and UV cutoff.
Gradient Elution: A gradient from 20% B to 95% B over 10 minutes is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C to ensure reproducible retention times.
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
Ionization Source: Electrospray Ionization (ESI) in positive mode is selected as the indole nitrogen is readily protonated.
Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer can be used.
Scan Mode: Full scan mode (e.g., m/z 100-500) to detect any potential impurities. The expected [M+H]+ for 2-tert-butyl-4-fluoroindole (C12H14FN) is m/z 192.1183.
Source Parameters: Optimized for the specific instrument, but typically include a capillary voltage of ~3.5 kV and a source temperature of ~120 °C.
Causality Behind Experimental Choices:
The C18 column is the workhorse for reversed-phase chromatography, effectively retaining the hydrophobic tert-butyl group of the analyte.
Gradient elution is essential in purity analysis to separate compounds with varying polarities, which is crucial for detecting unknown impurities.
ESI in positive mode is the standard for nitrogen-containing heterocyclic compounds, promoting the formation of the protonated molecular ion [M+H]+, which is key for identification.
Visualization of the LC-MS Workflow:
Caption: Workflow for purity validation of 2-tert-butyl-4-fluoroindole by LC-MS.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different chemical and physical principles.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a Photodiode Array (PDA) or UV detector is a widely used, robust, and cost-effective method for purity analysis.[6][7]
Principle: Separation is achieved similarly to LC-MS, but detection is based on the analyte's ability to absorb UV light. The indole scaffold has a characteristic UV absorbance, typically around 280 nm.[8] Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: HPLC-UV Analysis
The chromatographic conditions can be identical to the LC-MS method.
Detector: PDA or UV detector set to monitor at 280 nm. A PDA detector is advantageous as it can acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Advantages over LC-MS:
Cost-Effective: HPLC-UV systems are less expensive to purchase and maintain than LC-MS instruments.
Robustness and Simplicity: The instrumentation is generally more robust and easier to operate.
Quantitative Accuracy: For compounds with a strong chromophore, HPLC-UV can provide highly accurate and precise quantification.
Limitations compared to LC-MS:
Lower Selectivity: It cannot distinguish between compounds with the same retention time but different masses (co-elution).
Limited Identification: It provides no molecular weight information, making the identification of unknown impurities challenging. Impurities that lack a UV chromophore will not be detected.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, without the need for a specific reference standard of the analyte itself.[5][9]
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Experimental Protocol: qNMR Analysis
Sample Preparation: Accurately weigh about 10 mg of 2-tert-butyl-4-fluoroindole and a similar amount of a certified internal standard (e.g., maleic acid) into the same vial using a microbalance.
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is then calculated based on the integral values, the number of protons for each signal, and the weights of the sample and standard.
Advantages over LC-MS:
Primary Method: qNMR is a primary ratio method, meaning it doesn't require a reference standard of the same compound.[10]
Structural Information: Provides detailed structural information that can help in the identification of impurities.
Detects a Broader Range of Impurities: Can detect impurities that are not amenable to LC-MS analysis (e.g., non-ionizable compounds, inorganic salts).[9]
Limitations compared to LC-MS:
Lower Sensitivity: qNMR is significantly less sensitive than LC-MS, making it unsuitable for detecting trace-level impurities.
Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating quantification.
Sample Amount: Requires a larger amount of sample compared to LC-MS.
Performance Comparison
Feature
LC-MS
HPLC-UV
qNMR
Selectivity
Very High
Moderate
High
Sensitivity
Very High (ng to pg)
High (µg to ng)
Low (mg)
Identification
Excellent (MW and fragmentation)
Poor (retention time only)
Excellent (structural info)
Quantification
Very Good (with standard)
Excellent (with standard)
Excellent (absolute)
Throughput
High
High
Moderate
Cost
High
Low
High
Impurity Detection
Ionizable compounds
UV-active compounds
Most organic compounds
Decision-Making Framework
The choice of analytical technique depends on the specific requirements of the analysis at a given stage of drug development.
Caption: Decision tree for selecting an analytical technique for purity validation.
Conclusion
For the comprehensive purity validation of a novel compound like 2-tert-butyl-4-fluoroindole, LC-MS stands out as the most powerful and informative single technique . Its unparalleled combination of separation, sensitivity, and selectivity allows for the detection and identification of a wide range of potential impurities at trace levels.[11]
However, a truly robust purity assessment strategy often employs orthogonal methods. HPLC-UV serves as an excellent, cost-effective tool for routine quality control once the impurity profile is well-characterized.[8] qNMR provides an invaluable, orthogonal measure of absolute purity and can identify non-ionizable or non-UV active impurities that might be missed by chromatographic methods.[9]
In a research and development setting, an ideal approach would involve initial characterization and impurity identification by LC-MS, followed by the establishment of a routine HPLC-UV method for batch-to-batch analysis. qNMR should be utilized to determine the absolute purity of the reference standard and to investigate any discrepancies observed between the chromatographic methods. This multi-faceted approach ensures the highest level of confidence in the purity of 2-tert-butyl-4-fluoroindole, thereby safeguarding the integrity of subsequent scientific investigations.
References
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. Available at: [Link]
8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available at: [Link]
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available at: [Link]
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC. Available at: [Link]
LC-MS quantitative method validation and performance: an exemplified guide - IUPAC. Available at: [Link]
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. Available at: [Link]
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. Available at: [Link]
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Available at: [Link]
Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed. Available at: [Link]
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
HPLC chromatographs of samples' indole compounds - ResearchGate. Available at: [Link]
Conditions for LC-MS/MS analysis of indole species - ResearchGate. Available at: [Link]
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org. Available at: [Link]
Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available at: [Link]
Why do we use NMR spectroscopy in purity analysis? - Quora. Available at: [Link]
Identity and Purity - Small Molecules - Pacific BioLabs. Available at: [Link]
Preparation of tBu-MsFluind-Br - Organic Syntheses. Available at: [Link]
LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. Available at: [Link]
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. Available at: [Link]
Small Molecule Drug Characterization and Purity Analysis - Agilent. Available at: [Link]
Impurity Identification in Small-Molecule APIs - Pharma's Almanac. Available at: [Link]
Small Molecule Identification and Purity Testing - Medistri SA. Available at: [Link]
Synthesis of 5-Fluoroindole-5-13C - DiVA. Available at: [Link]
Identification and synthesis of impurities formed during sertindole preparation - PMC. Available at: [Link]
Identification and synthesis of impurities formed during sertindole preparation - ResearchGate. Available at: [Link]
A Comparative Guide to the Crystal Structure Analysis of Sterically Hindered Fluoroindoles
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, fluoroindoles stand out as a privileged scaffold due to the unique physicochemical properties imparted by the flu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, fluoroindoles stand out as a privileged scaffold due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1][2] However, the introduction of bulky, sterically hindering groups to the fluoroindole core, while often beneficial for therapeutic activity, presents a significant challenge for one of the most critical steps in drug development: the unambiguous determination of its three-dimensional structure. This guide provides an in-depth comparison of the primary analytical techniques available for the crystal structure analysis of these challenging molecules, offering insights into the causality behind experimental choices and providing a framework for a multi-technique approach.
The Crystallization Bottleneck: Why Steric Hindrance is a Hurdle
The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal, a process that is often the rate-limiting step.[3] Sterically hindered molecules, by their very nature, resist the orderly packing required for crystal lattice formation.[4][5] Large substituents can physically obstruct the intermolecular interactions, such as hydrogen bonding and π-stacking, that guide molecules to assemble into a well-defined crystal. This often results in the formation of amorphous solids, microcrystalline powders, or oils, none of which are suitable for the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD).[4][6]
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD is the most powerful technique for determining the precise arrangement of atoms in a molecule and its packing in the solid state.[3][7][8] When successful, it provides an unambiguous three-dimensional structure, which is invaluable for understanding structure-activity relationships.
Experimental Protocol: Crystallization of Sterically Hindered Fluoroindoles
Given the challenges, a systematic approach to crystallization is crucial. The following protocol outlines common techniques; success often requires screening a wide range of conditions.[9][10][11][12]
Objective: To grow single crystals of a sterically hindered fluoroindole suitable for SC-XRD analysis.
A range of high-purity solvents (e.g., dichloromethane, acetone, ethyl acetate, methanol, acetonitrile, toluene, heptane)
Small glass vials (1-2 mL)
Larger glass jars or beakers
Microscope slides
Aluminum foil
Methodologies:
Slow Evaporation:
Prepare a near-saturated solution of the compound in a suitable solvent in a clean vial.[9][10]
Cover the vial with aluminum foil and pierce a few small holes to allow for slow solvent evaporation.[9]
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[9]
Causality: This method gradually increases the concentration of the solute past its saturation point, promoting nucleation and crystal growth. For sterically hindered molecules, an extremely slow evaporation rate is key to allowing the molecules sufficient time to orient themselves into a stable lattice.
Vapor Diffusion:
Dissolve the compound in a small amount of a relatively low-volatility solvent (the "good" solvent) in a small, open vial.
Place this inner vial inside a larger, sealed jar containing a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent").[13]
The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[13]
Causality: This technique provides a very gentle and controlled change in solvent conditions, which can be more effective than slow evaporation for molecules that are prone to oiling out.[10]
Solvent Layering:
Dissolve the compound in a minimal amount of a dense "good" solvent.
Carefully layer a less dense "anti-solvent" on top, creating a distinct interface.[13]
Crystallization will occur at the interface as the solvents slowly mix.[13]
Causality: Similar to vapor diffusion, this method relies on a gradual reduction in solubility but can be faster. It is particularly useful when a suitable pair of miscible solvents with different densities can be identified.
When Single Crystals Remain Elusive: Alternative and Complementary Techniques
For many sterically hindered fluoroindoles, obtaining single crystals is not feasible. In these cases, a combination of other analytical methods is necessary to piece together the structural puzzle.
A. Powder X-ray Diffraction (PXRD)
When a compound is only available as a microcrystalline powder, PXRD can provide valuable information.[14] Instead of the discrete diffraction spots seen in SC-XRD, PXRD produces a characteristic diffraction pattern of peaks corresponding to the different lattice spacings.[15][16]
Strengths: Requires only a small amount of polycrystalline material and can be used to identify different crystalline forms (polymorphs).[15]
Weaknesses: The one-dimensional nature of the data leads to significant peak overlap, making structure solution for complex organic molecules challenging.[14][17]
Modern Approaches: The "direct-space" method, often used in conjunction with computational modeling, has made it possible to solve crystal structures from high-quality powder data by generating trial structures and comparing their calculated PXRD patterns to the experimental data.[18][19][20]
B. Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including those that are amorphous or microcrystalline.[21][22][23] For fluoroindoles, the presence of both ¹⁹F and ¹³C nuclei provides excellent probes for ssNMR analysis.
Strengths:
Can distinguish between different polymorphs and identify amorphous content.[21]
Provides information about the number of crystallographically inequivalent molecules in the unit cell.[23]
Can be used to determine molecular conformation, hydrogen bonding, and packing arrangements.[21][23]
¹⁹F ssNMR is particularly sensitive to the local environment, making it an excellent tool for studying fluorinated compounds.[2][23][24]
Weaknesses: Does not directly provide a 3D structure in the way that diffraction methods do. Requires specialized equipment and expertise for data acquisition and interpretation.[22][23]
C. Computational Crystal Structure Prediction (CSP)
CSP methods use computational algorithms to predict the most stable crystal packing arrangements of a molecule based on its chemical structure.[25][26] These methods have become increasingly reliable and are a valuable tool in the study of challenging systems.
Strengths:
Can predict possible polymorphs and their relative stabilities before synthesis, guiding experimental crystallization efforts.[27][28]
Can be used to generate trial structures for solving crystal structures from powder diffraction data.
Provides insights into the intermolecular interactions that govern crystal packing.
Weaknesses: Computationally intensive and may not always predict the experimentally observed form, which could be a kinetically trapped metastable state.[29] The accuracy is highly dependent on the force fields or quantum mechanical methods used.[25][30]
Comparative Analysis of Techniques
Technique
Information Obtained
Sample Requirement
Key Strengths for Hindered Fluoroindoles
Primary Limitations
Single-Crystal X-ray Diffraction (SC-XRD)
Unambiguous 3D molecular structure, packing, bond lengths/angles
Can guide experimental efforts and aid in solving structures from PXRD data.[27][28]
Computationally expensive; may not predict the kinetically favored form.[29]
Recommended Workflow for Structural Analysis
For a novel, sterically hindered fluoroindole, a multi-pronged approach is the most efficient path to structural elucidation. The following workflow illustrates a logical progression that integrates these techniques.
A Senior Application Scientist's Guide to the Proper Disposal of 2-(tert-Butyl)-4-fluoro-1H-indole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(tert-Butyl)-4-fluoro-1H-indole. As drug development professionals, our commitment to safety and environmental steward...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(tert-Butyl)-4-fluoro-1H-indole. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, embedding principles of chemical causality and laboratory best practices to ensure every step is understood and executed with precision.
Core Principle: Hazard-Based Characterization
Proper disposal begins with a thorough understanding of the waste material. While a specific Safety Data Sheet (SDS) for 2-(tert-Butyl)-4-fluoro-1H-indole is not publicly available, we can infer its hazard profile from its chemical structure and related compounds.
Indole Core: The indole ring system is common in biologically active molecules. Some indole derivatives are known to be toxic or harmful.[1]
Fluorine Substitution: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound .[2][3] This is the single most critical factor for its disposal, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2]
tert-Butyl Group: This bulky, non-polar group affects the compound's solubility and physical state.
Physical State: This compound is typically a solid at room temperature.
Based on this structure, all waste containing 2-(tert-Butyl)-4-fluoro-1H-indole, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .[4][5] It must never be disposed of down the drain or in regular trash.[4][6]
Table 1: Inferred Hazard Profile and Disposal Classification
Property
Assessment
Rationale & Causality
Disposal Classification
Chemical Family
Fluorinated Indole Derivative
Heterocyclic aromatic amine with a halogen substituent.
Potential for skin, eye, and respiratory irritation. Potential toxicity if ingested or inhaled.
Based on SDS of similar indole and fluorinated compounds.[1][7]
Hazardous Waste
Environmental Hazard
Potential for long-term aquatic toxicity.
Common for complex organic molecules; must avoid release to the environment.[8]
Hazardous Waste
Regulatory Framework
EPA Resource Conservation and Recovery Act (RCRA)
Governs the management of hazardous waste from generation to disposal.[4][6]
Hazardous Waste
Operational Protocol: Safe Handling and Segregation
Safe disposal is an extension of safe handling. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling 2-(tert-Butyl)-4-fluoro-1H-indole in any form.
Engineering Controls & Personal Protective Equipment (PPE)
Ventilation: Always handle the compound, including preparing waste containers, inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles or a face shield.[9]
Skin Protection: Use compatible chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9] A standard lab coat is required.
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[10]
Step-by-Step Waste Collection and Segregation Protocol
The primary directive is the strict segregation of halogenated organic waste to ensure proper disposal and control costs, as the disposal of mixed waste streams is often more complex and expensive.[11]
Obtain a Designated Waste Container:
Source a chemically compatible, leak-proof container with a secure, threaded screw cap from your institution's Environmental Health and Safety (EHS) department.[6][12] Polyethylene or glass containers are typically appropriate.
The container must be in good condition, free of cracks or external contamination.[5]
Initial Labeling (Pre-emptive Action):
Before the first drop of waste is added, the container must be labeled.[13][14]
The label must clearly state: "HAZARDOUS WASTE" .[4][14]
List the full chemical name: "2-(tert-Butyl)-4-fluoro-1H-indole" . Do not use abbreviations.[4]
Include other components if it is a mixture (e.g., "Methylene Chloride," "Methanol"), with estimated percentages.[11]
Add the appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).[5]
Waste Accumulation:
Solid Waste: Carefully transfer solid 2-(tert-Butyl)-4-fluoro-1H-indole and any contaminated items (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) into the designated container.[8]
Liquid Waste: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container.[2][11] Do not mix with non-halogenated solvents like acetone, hexane, or ethanol.[11]
Container Management: Keep the waste container closed at all times except when actively adding waste.[13] Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
Incompatible Wastes:
Never mix 2-(tert-Butyl)-4-fluoro-1H-indole waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and handling of waste generated from 2-(tert-Butyl)-4-fluoro-1H-indole.
Caption: Decision workflow for handling and segregating 2-(tert-Butyl)-4-fluoro-1H-indole waste.
Laboratory Storage and Final Disposal
Satellite Accumulation Area (SAA)
Once waste is containerized, it must be stored safely within the laboratory pending pickup. This designated storage location is known as a Satellite Accumulation Area (SAA).[14]
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12][14]
Containment: It is best practice to use secondary containment (e.g., a chemical-resistant tub) to capture any potential leaks from the primary container.[5]
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[5]
Arranging for Final Disposal
As a laboratory researcher, you are a hazardous waste generator. The final disposal is managed by your institution's EHS office and a licensed waste disposal vendor.
Complete Documentation: Fill out your institution's hazardous waste pickup request form. Be meticulous in listing all contents of the container.[4]
Schedule Pickup: Submit the request to your EHS office. They will arrange for the collection of the sealed and properly labeled container from your SAA.[4]
Disposal Method: 2-(tert-Butyl)-4-fluoro-1H-indole, as a halogenated organic compound, will be sent to a licensed hazardous waste incinerator.[2] This high-temperature process is designed to destroy the organic molecule while scrubbing the resulting gases to neutralize harmful products like hydrogen fluoride.
By adhering to this comprehensive protocol, you ensure that the disposal of 2-(tert-Butyl)-4-fluoro-1H-indole is conducted safely, in full regulatory compliance, and with a clear understanding of the scientific principles behind each step.
References
HAZARDOUS WASTE SEGREGATION. Bucknell University.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health.
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
SAFETY DATA SHEET - Lead subacetate. (2009). Thermo Fisher Scientific.
Personal protective equipment for handling 2-(tert-Butyl)-4-fluoro-1H-indole
Executive Safety Summary Treat as: High-Potency Irritant / Potential Acute Toxin 2-(tert-Butyl)-4-fluoro-1H-indole is a specialized research intermediate.[1] While specific toxicological data is limited, its structural a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Treat as: High-Potency Irritant / Potential Acute Toxin
2-(tert-Butyl)-4-fluoro-1H-indole is a specialized research intermediate.[1] While specific toxicological data is limited, its structural analogs (4-fluoroindole and 2-tert-butylindole) exhibit significant skin and eye irritation properties.[1] The tert-butyl group increases lipophilicity, potentially enhancing dermal absorption, while the fluorine substituent adds metabolic stability, prolonging biological half-life.[1]
Critical Immediate Actions:
Do not handle on open benchtops. Use a certified fume hood.[1]
Double-glove with nitrile to prevent lipophilic breakthrough.[1]
Eye Protection: Chemical splash goggles are mandatory; safety glasses are insufficient for fluorinated indoles due to severe irritation potential.[1]
Risk Assessment & Hazard Identification
Based on Structure-Activity Relationship (SAR) with 4-Fluoroindole (CAS 387-43-9) and 2-tert-Butylindole (CAS 1805-65-8).[1]
Why: Fluorinated organics can permeate thin latex.[1] The tert-butyl group increases solubility in skin oils; double layers provide a visual breach indicator.[1]
Why: Engineering controls are superior to respirators.[1] Use N95 only for spill cleanup outside a hood.[1]
Operational Handling Protocols
A. Weighing & Transfer[1]
The Static Hazard: Substituted indoles are often fluffy, electrostatic solids.
Protocol:
Use an antistatic gun or ionizer bar inside the balance enclosure.[1]
Weigh into a pre-tared vial; avoid weighing papers which can easily flip or spill dust.[1]
If the compound appears oily (low melting point), use a glass pasteur pipette, not a spatula.
B. Reaction Setup
Solvent Compatibility: Soluble in DCM, EtOAc, DMSO.
Reactivity: Avoid strong oxidizing agents (e.g., peroxides, permanganates) as the indole ring is electron-rich and prone to oxidative polymerization.[1]
Temperature: Monitor internal temperature. The tert-butyl group provides steric bulk but does not prevent electrophilic substitution at the C3 position.[1]
C. Spill Management Workflow
This compound may exist as a low-melting solid.[1] Spills may transition between solid and liquid phases.[1]
Figure 2: Spill Response Protocol. Note that water is ineffective for cleaning; organic solvents are required.
Disposal & Waste Management
Waste Code:Halogenated Organic Solvent Waste (Due to the Fluorine atom).[1]
Segregation: Do NOT mix with acidic aqueous waste.[1] Indoles can polymerize in strong acid, creating tarry residues that clog containers.
Labeling: Clearly mark as "Contains Fluorinated Indole - Toxic."[1]
Container: High-density polyethylene (HDPE) or glass.[1] Avoid low-grade plastics if dissolved in DCM.[1]
Emergency Response
Scenario
Immediate Action
Medical Follow-up
Eye Contact
Flush with water for 15 minutes .[1][2][3][4] Hold eyelids open.
Seek immediate medical attention. Fluorinated compounds can cause delayed corneal damage.[1]
Skin Contact
Wash with soap and water.[1][2][3][4] Do not use alcohol (enhances absorption).[1]
PubChem. (n.d.).[1] 4-Fluoroindole (CAS 387-43-9) Safety and Hazards. National Library of Medicine.[1] Retrieved February 16, 2026, from [Link][1]
Vertex Pharmaceuticals. (2010).[1][3] Patent US7645789B2: Indole derivatives as CFTR modulators.[1] (Demonstrates use of tert-butyl fluoroindoles in drug discovery). Retrieved February 16, 2026, from [1]